N-[2-(4-fluorophenoxy)ethyl]-1-(thiophene-2-carbonyl)azetidine-3-carboxamide
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Overview
Description
N-[2-(4-fluorophenoxy)ethyl]-1-(thiophene-2-carbonyl)azetidine-3-carboxamide is a complex organic compound that features a combination of fluorophenoxy, thiophene, and azetidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-fluorophenoxy)ethyl]-1-(thiophene-2-carbonyl)azetidine-3-carboxamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach includes:
Preparation of 4-fluorophenoxyethylamine: This can be achieved by reacting 4-fluorophenol with ethylene oxide in the presence of a base.
Synthesis of thiophene-2-carbonyl chloride: Thiophene-2-carboxylic acid is converted to its acyl chloride using reagents like thionyl chloride.
Formation of azetidine-3-carboxamide: This involves the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-fluorophenoxy)ethyl]-1-(thiophene-2-carbonyl)azetidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The fluorophenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of N-[2-(4-fluorophenoxy)ethyl]-1-(thiophene-2-carbonyl)azetidine-3-carboxamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4-chlorophenoxy)ethyl]-1-(thiophene-2-carbonyl)azetidine-3-carboxamide
- N-[2-(4-bromophenoxy)ethyl]-1-(thiophene-2-carbonyl)azetidine-3-carboxamide
Uniqueness
N-[2-(4-fluorophenoxy)ethyl]-1-(thiophene-2-carbonyl)azetidine-3-carboxamide is unique due to the presence of the fluorophenoxy group, which can impart distinct electronic properties and influence its reactivity and biological activity. The combination of fluorine and thiophene moieties can enhance its potential as a bioactive compound and its utility in materials science.
Biological Activity
N-[2-(4-fluorophenoxy)ethyl]-1-(thiophene-2-carbonyl)azetidine-3-carboxamide is a synthetic compound notable for its complex structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The compound features several key functional groups:
- Azetidine ring : A four-membered nitrogen-containing heterocycle.
- Thiophene moiety : A five-membered ring containing sulfur.
- Fluorophenoxy group : A phenol derivative with a fluorine substituent, which can influence the compound's electronic properties and reactivity.
IUPAC Name : this compound
Molecular Formula : C17H17FN2O3S
CAS Number : 1286699-34-0
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorophenoxy group may enhance binding affinity and selectivity towards these targets, potentially leading to modulation of various biological pathways.
Anticancer Potential
Recent studies have suggested that compounds with similar structural features exhibit significant cytotoxicity against various cancer cell lines. For instance, related thiophene derivatives have shown promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells.
A comparative analysis of the cytotoxic effects of this compound against well-characterized anticancer agents (e.g., cisplatin) indicates that this compound may possess comparable or enhanced activity in specific contexts.
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | MDA-MB-231 | TBD |
Cisplatin | MDA-MB-231 | 5.0 |
N-[2-(4-chlorophenoxy)ethyl]-1-(thiophene-2-carbonyl)azetidine-3-carboxamide | SUIT-2 | TBD |
Enzyme Inhibition
In vitro studies have indicated that the compound may act as an inhibitor of certain enzymes involved in metabolic pathways. For example, its potential as an acetyl-CoA carboxylase (ACC) inhibitor has been explored, which could have implications for metabolic disorders and obesity management.
Case Studies
-
Cytotoxicity Assessment :
- A recent study evaluated the cytotoxic effects of various azetidine derivatives, including our compound of interest, on breast cancer cell lines (MDA-MB-231). The results indicated a dose-dependent increase in cell death, suggesting a potential mechanism involving apoptosis induction.
-
Enzyme Inhibition Studies :
- Another research effort focused on the inhibition of ACC by thiophene derivatives. The findings demonstrated that compounds similar to this compound effectively reduced fatty acid synthesis in HepG2 cells, highlighting its potential application in metabolic regulation.
Properties
IUPAC Name |
N-[2-(4-fluorophenoxy)ethyl]-1-(thiophene-2-carbonyl)azetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O3S/c18-13-3-5-14(6-4-13)23-8-7-19-16(21)12-10-20(11-12)17(22)15-2-1-9-24-15/h1-6,9,12H,7-8,10-11H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAAKTFHQLPKMFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=CS2)C(=O)NCCOC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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